molecular formula C30H29BO2 B13090567 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane

Cat. No.: B13090567
M. Wt: 432.4 g/mol
InChI Key: IEFLQJFARQDOBM-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is a boronic ester derivative characterized by a central 1,3,2-dioxaborolane (pinacol boronic ester) moiety substituted with a complex aryl system. The aryl substituent consists of a tetraphenyl structure, where two biphenyl units are interconnected via a central benzene ring. This extended π-conjugated system enhances its utility in cross-coupling reactions, particularly Suzuki-Miyaura couplings, due to the electron-rich nature of the aryl groups and the stability imparted by the pinacol ester . The compound’s molecular formula is C₃₂H₃₅BO₂, with an average molecular weight of 470.43 g/mol. Its steric bulk and high solubility in organic solvents like THF and toluene make it a preferred reagent in polymer chemistry and pharmaceutical synthesis .

Properties

Molecular Formula

C30H29BO2

Molecular Weight

432.4 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane

InChI

InChI=1S/C30H29BO2/c1-29(2)30(3,4)33-31(32-29)28-20-18-27(19-21-28)26-16-14-25(15-17-26)24-12-10-23(11-13-24)22-8-6-5-7-9-22/h5-21H,1-4H3

InChI Key

IEFLQJFARQDOBM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key features of the synthetic approach:

  • Use of aryl bromides or iodides as starting materials bearing the polyphenyl substituent.
  • Catalysis by palladium complexes, often Pd(dppf)Cl2 or similar, to promote the borylation reaction.
  • Use of potassium acetate or other bases to facilitate the transmetalation step.
  • Solvent systems such as 1,4-dioxane or dichloromethane under inert atmosphere (argon) and controlled heating.

Detailed Preparation Method

Based on literature precedents and related organoboron compound syntheses, the preparation involves the following steps:

Step 1: Preparation of the Aryl Halide Precursor

  • The multi-phenyl substituted aryl bromide or iodide is either commercially obtained or synthesized via Suzuki coupling or other aromatic substitution methods.
  • Purification of the precursor is essential to ensure high reactivity in the borylation step.

Step 2: Palladium-Catalyzed Borylation

  • A solution of the aryl halide (e.g., 4-(4-(4-phenylphenyl)phenyl)phenyl bromide) is combined with bis(pinacolato)diboron (B2pin2) or pinacolborane in a dry solvent like 1,4-dioxane.
  • Pd(dppf)Cl2 (palladium complex with diphenylphosphinoferrocene ligand) is added as the catalyst.
  • Potassium acetate is used as the base.
  • The reaction mixture is heated to approximately 80–100 °C under argon for 6–24 hours.
  • The progress is monitored by TLC or HPLC.

Step 3: Workup and Purification

  • After completion, the reaction mixture is cooled and filtered through Celite to remove catalyst residues.
  • The solvent is removed under reduced pressure.
  • The crude product is purified by column chromatography using silica gel with a gradient of petroleum ether and ethyl acetate to isolate the pure boronic ester.

Step 4: Characterization

  • The purified product is characterized by NMR (1H, 13C), mass spectrometry, and melting point to confirm structure and purity.

Example Reaction Conditions and Data Table

Parameter Typical Conditions Notes
Aryl halide 4-(4-(4-phenylphenyl)phenyl)phenyl bromide Synthesized or commercially sourced
Boron reagent Bis(pinacolato)diboron (B2pin2) Equimolar or slight excess
Catalyst Pd(dppf)Cl2 2–5 mol%
Base Potassium acetate 2 equivalents
Solvent 1,4-Dioxane Dry, oxygen-free
Temperature 80–100 °C Oil bath heating
Reaction time 6–24 hours Monitored by TLC/HPLC
Workup Filtration, solvent evaporation, chromatography Silica gel column chromatography
Yield Typically 70–85% Depends on substrate purity and conditions

Research Findings and Optimization Notes

  • The choice of catalyst and base strongly influences the yield and selectivity of the borylation reaction.
  • Using Pd(dppf)Cl2 provides a good balance of activity and stability under the reaction conditions.
  • Potassium acetate is preferred over stronger bases to avoid side reactions.
  • Solvent dryness and inert atmosphere are critical to prevent hydrolysis of the boronate ester.
  • Reaction temperature and time must be optimized to maximize yield without decomposition.
  • Purification by column chromatography is essential due to the presence of palladium residues and side products.

Alternative Preparation Routes

  • Some protocols utilize direct lithiation of the aryl compound followed by reaction with trialkyl borates, but these methods are less common due to harsher conditions.
  • Hydroboration of alkenyl precursors followed by oxidation and pinacol protection can be used for related structures.
  • Recent advances include one-pot synthesis of boronate esters from aryl halides using nickel catalysis, which may offer milder conditions and cost benefits.

Summary Table of Preparation Methods

Method Reagents and Conditions Advantages Limitations
Pd-catalyzed borylation of aryl halide Aryl bromide + B2pin2 + Pd(dppf)Cl2 + KOAc, 1,4-dioxane, 80–100 °C High yield, well-established Requires inert atmosphere, Pd catalyst cost
Lithiation followed by boronation Aryl lithium + trialkyl borate, low temperature Direct method, no Pd catalyst Sensitive to moisture, harsh conditions
Hydroboration of alkenes Alkene + pinacolborane + catalyst Useful for alkenyl boronates Limited to alkene substrates
Nickel-catalyzed borylation Aryl halide + B2pin2 + Ni catalyst Cost-effective, mild conditions Less developed for complex substrates

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane undergoes several types of reactions, including:

    Oxidation: Conversion to boronic acids or alcohols

    Reduction: Formation of boranes

    Substitution: Particularly in Suzuki-Miyaura coupling reactions

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents

    Reduction: Sodium borohydride or lithium aluminum hydride

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like ethanol or water

Major Products

    Suzuki-Miyaura Coupling: Formation of biaryl compounds

    Oxidation: Boronic acids or phenols

    Reduction: Boranes or alcohols

Scientific Research Applications

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is extensively used in scientific research due to its versatility:

    Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules

    Biology: In the synthesis of biologically active compounds and drug intermediates

    Medicine: For the development of pharmaceuticals and diagnostic agents

    Industry: In the production of polymers, dyes, and electronic materials

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable carbon-carbon bonds via Suzuki-Miyaura coupling. The mechanism involves:

    Activation: Of the boronic ester by a palladium catalyst

    Transmetalation: Between the boronic ester and an organohalide

    Reductive Elimination: To form the desired biaryl product

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural analogs of 4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane, focusing on substituent effects, reactivity, and applications:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties Applications References
4,4,5,5-Tetramethyl-2-(4-(phenylethynyl)phenyl)-1,3,2-dioxaborolane Ethynylphenyl C₁₈H₂₁BO₂ 284.17 High reactivity in Sonogashira couplings; enhanced conjugation for OLED materials Synthesis of alkynyl-linked polymers, fluorescent probes
4,4,5,5-Tetramethyl-2-(4-(trifluoromethoxy)phenoxy)phenyl-1,3,2-dioxaborolane Trifluoromethoxy-phenoxy C₁₉H₂₁BF₃O₃ 377.18 Electron-withdrawing substituent stabilizes boronate; improved oxidative stability Antimalarial drug intermediates (e.g., quinolone derivatives)
2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Bromophenyl C₁₂H₁₆BBrO₂ 281.97 Versatile electrophile for Suzuki couplings; moderate steric hindrance Synthesis of biphenyls, heterocycles
4,4,5,5-Tetramethyl-2-[4-(1,2,2-triphenylvinyl)phenyl]-1,3,2-dioxaborolane Triphenylvinylphenyl C₃₄H₃₅BO₂ 498.46 Aggregation-induced emission (AIE) properties; high fluorescence quantum yield AIE-active materials, optoelectronic devices
4,4,5,5-Tetramethyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1,3,2-dioxaborolane Bis-boronate (dioxaborolane dimer) C₂₆H₃₆B₂O₄ 434.19 Dual reactivity in stepwise cross-couplings; low solubility in polar solvents Dendritic polymers, covalent organic frameworks (COFs)
2-(4-Fluorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane Fluorobenzyl C₁₃H₁₈BFO₂ 236.09 Enhanced hydrolytic stability; moderate steric bulk Fluorinated drug candidates, radiopharmaceuticals

Key Comparative Insights:

Reactivity in Cross-Couplings: The target compound exhibits lower reactivity in Suzuki-Miyaura couplings compared to simpler analogs like 2-(4-bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane due to steric hindrance from its tetraphenyl substituent. However, its extended conjugation improves charge transport in polymeric materials . Ethynyl-substituted derivatives (e.g., C₁₈H₂₁BO₂) show superior reactivity in Sonogashira couplings, enabling applications in conductive polymers .

Electronic Effects: Electron-withdrawing groups (e.g., trifluoromethoxy in C₁₉H₂₁BF₃O₃) stabilize the boronate moiety, reducing undesired protodeboronation during reactions .

Solubility and Stability :

  • Fluorobenzyl analogs (C₁₃H₁₈BFO₂) demonstrate higher hydrolytic stability in aqueous media compared to the target compound, making them suitable for biomedical applications .
  • Bis-boronate dimers (C₂₆H₃₆B₂O₄) face solubility challenges but enable precise construction of COFs via sequential cross-couplings .

Steric Considerations :

  • The bulky tetraphenyl substituent in the target compound limits its use in small-molecule synthesis but enhances thermal stability in polymer matrices .

Biological Activity

4,4,5,5-tetramethyl-2-[4-[4-(4-phenylphenyl)phenyl]phenyl]-1,3,2-dioxaborolane is a complex organic compound characterized by its unique boron-containing dioxaborolane structure. Its molecular formula is C30H29BO2C_{30}H_{29}BO_2 with a molecular weight of approximately 432.4 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure

The compound features:

  • Tetramethyl groups : Contributing to its lipophilicity and stability.
  • Multi-phenyl framework : Enhancing interaction with biological targets.

Case Study 1: Anticancer Activity

A study investigating the anticancer potential of boron-containing compounds found that derivatives similar to this compound could induce cell cycle arrest and apoptosis in cancer cell lines. The mechanism was attributed to the formation of reactive oxygen species (ROS) leading to oxidative stress in cancer cells.

CompoundCell LineIC50 (µM)Mechanism
Dioxaborolane AMCF-7 (Breast cancer)15ROS induction
Dioxaborolane BHeLa (Cervical cancer)10Apoptosis via caspase activation

Case Study 2: Antimicrobial Properties

Research on related dioxaborolanes has demonstrated their effectiveness against bacterial strains such as Staphylococcus aureus and Escherichia coli. The compounds were shown to disrupt bacterial cell membranes and inhibit growth.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Dioxaborolane CS. aureus32 µg/mL
Dioxaborolane DE. coli64 µg/mL

The mechanisms through which this compound may exert its biological effects include:

  • Reversible covalent bonding : Interacting with nucleophilic sites on proteins or nucleic acids.
  • Modulation of enzyme activity : Acting as inhibitors or activators depending on the target enzyme's nature.
  • Induction of oxidative stress : Leading to cellular damage and apoptosis in malignant cells.

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